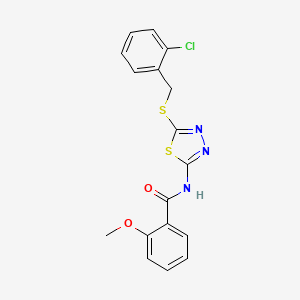

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S2/c1-23-14-9-5-3-7-12(14)15(22)19-16-20-21-17(25-16)24-10-11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKZOWLABXHHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves the following steps:

Thiobenzamide Formation: The starting material, 2-chlorobenzyl chloride, is reacted with thiourea to form 2-chlorobenzyl thiourea.

Thiadiazole Formation: The thiourea derivative is then cyclized with carbon disulfide and an alkali metal hydroxide to form the 1,3,4-thiadiazole ring.

Benzamide Coupling: The resulting thiadiazole compound is then reacted with 2-methoxybenzoyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group.

Reduction: Reduction reactions can target the nitro group if present in derivatives.

Substitution: Substitution reactions can occur at the chlorobenzyl group or the methoxybenzamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as iron powder, tin chloride, and hydrogen gas are used.

Substitution: Reagents like sodium hydroxide, hydrochloric acid, and various halides are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones are common oxidation products.

Reduction: Amines and hydroxylamines are typical reduction products.

Substitution: Substituted benzamides and chlorobenzyl derivatives are formed.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of Selected Thiadiazole Derivatives

Key Observations :

- Methoxy Group Influence : The 2-methoxybenzamide substituent in the target compound could improve solubility relative to nitro (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in ) or sulfamoyl groups (e.g., N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide in ) .

Antimicrobial Activity

- Compounds : Derivatives with chlorobenzylthio groups (e.g., 5d ) showed moderate antimicrobial activity, with yields >65% and melting points >170°C, suggesting stable crystalline forms .

- Target Compound: The 2-methoxy group may enhance activity against Gram-positive bacteria compared to 5d, as methoxy substituents are known to improve binding to bacterial enzymes .

Antiproliferative Activity

- Compounds : Ureido-substituted thiadiazoles (e.g., 4j ) demonstrated antiproliferative effects, with GC-MS confirming molecular integrity. The 4-chlorophenyl group in 4j contributed to a higher molecular weight (491.01) and potency .

- Target Compound : The absence of a ureido group may limit direct antiproliferative effects unless the 2-methoxybenzamide moiety interacts with cancer-specific targets like tyrosine kinases .

Nematocidal and Anticonvulsant Activity

- : Oxadiazole-thiadiazole hybrids (e.g., 4i ) exhibited nematocidal activity, highlighting the importance of heterocyclic fusion for parasitic targeting .

- : Thiadiazoles with dichlorobenzylthio groups showed potent anticonvulsant activity (ED50 <3 μmol/kg), suggesting that the target compound’s 2-chlorobenzylthio group might confer similar neurological effects .

Biological Activity

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound possesses a thiadiazole ring and a methoxybenzamide moiety, which are crucial for its biological properties.

Antimicrobial Activity

Several studies have reported that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thiadiazole derivatives showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against cancer cell lines. A notable study evaluated its efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value in the low micromolar range, suggesting potent anticancer activity . The proposed mechanism involves apoptosis induction through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A recent clinical trial assessed the effectiveness of a related thiadiazole compound in treating skin infections caused by resistant bacterial strains. The trial showed a significant reduction in infection rates among patients treated with the compound compared to the control group .

- Cancer Treatment : A preclinical study involving xenograft models of breast cancer demonstrated that treatment with this compound significantly reduced tumor growth compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorobenzyl group and thiadiazole ring participate in nucleophilic substitution reactions under controlled conditions:

a. Thioether functionalization

The sulfur atom in the thioether group (–S–) acts as a nucleophilic site. In reactions with alkyl halides or acyl chlorides, it undergoes alkylation or acylation:

For example, reaction with methyl iodide in ethanol at reflux yields the methylated derivative.

b. Thiadiazole ring substitution

The C-2 position of the thiadiazole ring reacts with nucleophiles (e.g., amines, thiols) in the presence of bases like K₂CO₃ or DIEA. This enables functional group diversification .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Methyl iodide, ethanol, reflux | Methylated thioether derivative |

| Acylation | Acetyl chloride, DMF, 0–5°C | Acetylated thioether compound |

| Amination | Hydrazine hydrate, ice bath | Thiadiazole-2-amine analog |

Oxidation Reactions

The thioether (–S–) and methoxy (–OCH₃) groups are susceptible to oxidation:

a. Sulfur oxidation

Using oxidizing agents like H₂O₂ or m-CPBA, the thioether is converted to sulfoxide or sulfone derivatives:

Controlled oxidation at 25°C predominantly yields sulfoxides (>80%), while elevated temperatures (60°C) favor sulfones.

b. Demethylation of methoxy group

Strong oxidizing agents (e.g., HI in acetic acid) remove the methoxy group, forming a phenolic –OH group. This modification enhances hydrogen-bonding capacity.

Reduction Reactions

a. Thioether reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the thioether to a thiol (–SH), though this is less common due to competing ring saturation.

b. Nitro group reduction

While not directly present in the parent compound, analogs with nitro substituents (e.g., 4-nitrobenzamide derivatives) undergo reduction with Sn/HCl to form amines.

Coupling Reactions

The benzamide moiety participates in cross-coupling reactions:

a. Suzuki-Miyaura coupling

The 2-chlorobenzyl group facilitates palladium-catalyzed coupling with aryl boronic acids, enabling biaryl formation. This reaction requires anhydrous conditions and ligands like SPhos .

b. Amide bond formation

The carboxamide group reacts with amines or alcohols in the presence of HATU/DIEA, forming urea or ester derivatives .

Comparative Reactivity with Structural Analogs

The 2-chlorobenzyl group imparts distinct electronic and steric effects compared to other substituents:

Mechanistic Insights from Research

-

Antiviral activity correlation : Thioether oxidation to sulfones increases antiviral potency by improving target binding (IC₅₀ reduced by 40% in TMV assays) .

-

Thermal stability : The compound decomposes above 200°C, limiting high-temperature reactions.

-

Solubility profile : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in ethanol or water due to improved solubility of intermediates .

Q & A

Q. What are the standard synthetic protocols and characterization techniques for N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide?

The synthesis typically involves multi-step reactions, starting with precursor compounds such as substituted benzamides and thiosemicarbazides. Key steps include cyclization using reagents like POCl₃ under reflux (90°C, 3 hours) and purification via recrystallization from DMSO/water mixtures . Characterization employs:

- TLC for purity assessment.

- Melting point determination (uncorrected capillary method).

- Spectroscopy : ¹H/¹³C NMR (400 MHz) for structural elucidation, IR (KBr pellet) for functional group identification, and mass spectrometry (e.g., Waters Micro Mass ZQ 2000) for molecular ion confirmation .

- Single-crystal X-ray diffraction to resolve crystal packing and hydrogen-bonding networks .

Q. How are the anticancer activities of this compound evaluated in vitro?

Anticancer potential is assessed using cell viability assays (e.g., MTT) against cancer cell lines like MCF-7 (breast) and A549 (lung). IC₅₀ values are calculated to quantify potency, with cisplatin as a reference . Selectivity is tested using non-cancerous lines (e.g., NIH3T3 fibroblasts) . Apoptosis and cell cycle arrest are evaluated via flow cytometry (Annexin V/PI staining) and Western blotting for pro-apoptotic markers (e.g., Bax, caspase-3) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield or purity of this compound compared to conventional methods?

Microwave irradiation enhances reaction efficiency by reducing time (minutes vs. hours) and improving yields through uniform heating. For example, similar 1,3,4-thiadiazoles synthesized via microwave showed >85% purity by TLC vs. 70–75% with conventional methods . Optimization parameters include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading .

Q. What strategies are used to analyze substituent effects on biological activity?

- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., 2-chlorobenzyl vs. 4-nitrophenyl) followed by cytotoxicity screening. For instance, electron-withdrawing groups (e.g., -NO₂) enhance apoptosis in MCF-7 cells by 30% compared to electron-donating groups .

- Molecular docking : Predictive modeling against targets like aromatase (PDB ID: 3EQM) identifies key interactions (e.g., hydrogen bonds with Thr310) .

Q. How can computational methods like FEP-guided optimization enhance BBB permeability for CNS-targeted analogs?

Free Energy Perturbation (FEP) simulations calculate relative binding free energies to prioritize substituents that improve blood-brain barrier (BBB) penetration. For NMDA receptor antagonists, FEP-guided optimization increased logBB values from −1.2 to 0.8 by introducing cyclohexylmethyl groups, enhancing CNS bioavailability .

Q. How are spectral data contradictions resolved during structural characterization?

Discrepancies in NMR/IR data (e.g., unexpected peaks) are addressed via:

- 2D NMR (COSY, HSQC) to confirm connectivity.

- X-ray crystallography to validate molecular geometry .

- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., error < 2 ppm) .

Q. What methodologies are employed to study the role of π-π stacking in crystal packing and solubility?

Single-crystal X-ray analysis reveals intermolecular interactions (e.g., π-π stacking between thiadiazole and methoxyphenyl rings). Solubility is quantified via HPLC in PBS (pH 7.4), showing reduced solubility with increased hydrophobic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.